molecular formula C11H12N2O2S B094614 6-amino-N-methylnaphthalene-1-sulfonamide CAS No. 1082-35-5

6-amino-N-methylnaphthalene-1-sulfonamide

Cat. No.: B094614
CAS No.: 1082-35-5
M. Wt: 236.29 g/mol
InChI Key: NBMZMEKMHLTRPM-UHFFFAOYSA-N
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Description

6-amino-N-methylnaphthalene-1-sulfonamide is an organic compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol. This compound is characterized by the presence of an amino group, a methyl group, and a sulphonamide group attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-methylnaphthalene-1-sulfonamide typically involves the reaction of 6-amino-1-naphthalenesulfonic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-amino-N-methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino and sulphonamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

6-amino-N-methylnaphthalene-1-sulfonamide is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulphonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways, making the compound useful in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-naphthalenesulfonic acid
  • N-Methyl-1-naphthalenesulfonamide
  • 6-Amino-N-ethyl-naphthalene-1-sulphonamide

Uniqueness

6-amino-N-methylnaphthalene-1-sulfonamide is unique due to the presence of both an amino group and a methyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

1082-35-5

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

6-amino-N-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C11H12N2O2S/c1-13-16(14,15)11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,13H,12H2,1H3

InChI Key

NBMZMEKMHLTRPM-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2)N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2)N

Key on ui other cas no.

1082-35-5

Origin of Product

United States

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